Product packaging for Tilisolol(Cat. No.:CAS No. 85136-71-6)

Tilisolol

货号: B1201935
CAS 编号: 85136-71-6
分子量: 304.4 g/mol
InChI 键: TWVUMMQUXMYOOH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Historical Context of Beta-Adrenoceptor Antagonist Discovery and Tilisolol's Emergence in Pharmaceutical Research

The journey of beta-adrenoceptor antagonists, commonly known as beta-blockers, began with the groundbreaking work of Sir James Black in the 1960s. nih.govnovapublishers.comwikipedia.org His research was driven by the idea of mitigating the effects of adrenaline on the heart to alleviate angina pectoris. nih.gov This led to the development of the first clinically significant beta-blockers, propranolol (B1214883) and pronethalol. wikipedia.org The initial discovery of a beta-antagonist, dichloroisoproterenol (B1670464) (DCI), in the 1950s, while not clinically useful itself, paved the way for future candidates like pronethalol, introduced in 1962. wikipedia.org

The concept of adrenergic receptors was first proposed by Raymond P. Ahlquist in 1948, who categorized them into alpha and beta types based on their differing physiological responses to catecholamines. wikipedia.orgnumberanalytics.com This foundational work was later validated by the discovery of beta-blockers. numberanalytics.com The development of these drugs revolutionized the treatment of various cardiovascular diseases, including angina, hypertension, and arrhythmias. nih.govwikipedia.org

This compound emerged within this evolving landscape of cardiovascular pharmacology. It was developed as part of the ongoing effort to refine the properties of beta-blockers. Specifically, this compound was synthesized by Nisshin/Tomiyama and introduced in 1992 as a second-generation, β1 selective beta-blocker. kahaku.go.jp Research into this compound and its prodrugs, such as O-palmitoyl this compound, has been conducted to explore and enhance its pharmacological properties and potential clinical applications. ontosight.aievitachem.com

Evolution of Research Paradigms in Beta-Blocker Pharmacology and this compound's Contribution

The initial paradigm for beta-blocker action was centered on non-selective antagonism of both β1 and β2-adrenergic receptors. revespcardiol.org However, the potential for adverse effects related to the blockade of β2-receptors led to the development of cardioselective β1-antagonists, representing the second generation of beta-blockers. revespcardiol.orgnih.gov this compound is classified within this second generation, noted for its β1 selectivity. kahaku.go.jp

Further evolution in beta-blocker research led to a third generation of drugs with additional vasodilatory properties. revespcardiol.org These vasodilating effects can be achieved through various mechanisms, including α1-adrenergic blockade or the release of nitric oxide. jaypeedigital.com While this compound is primarily a β1-selective blocker, some research indicates it possesses vasodilatory properties. patsnap.comsmolecule.com This dual action of beta-blockade and vasodilation offers a broader therapeutic scope compared to traditional beta-blockers. patsnap.com

A significant contribution of this compound to the research paradigm is its unique mechanism of vasodilation, which is attributed to the opening of ATP-sensitive potassium channels. jaypeedigital.comsmolecule.commedkoo.com This distinguishes it from many other beta-blockers and has been a subject of specific pharmacological investigation. smolecule.com Additionally, some studies suggest that this compound has mild intrinsic sympathomimetic activity (ISA), allowing it to partially activate beta-receptors while blocking them. patsnap.com This property can be beneficial in certain patient populations. patsnap.comtaylorandfrancis.com The development and study of this compound and its derivatives have also contributed to research in drug delivery, with studies exploring prodrug strategies and novel delivery systems like one-side-coated inserts to optimize its absorption and therapeutic effects. ontosight.airesearchgate.netnagasaki-u.ac.jp

Conceptual Framework for Understanding this compound's Unique Pharmacological Profile in Research

The pharmacological profile of this compound is best understood through a multi-faceted framework that considers its receptor selectivity, intrinsic activities, and unique vasodilatory mechanism.

At its core, this compound functions as a beta-adrenergic receptor antagonist , primarily exhibiting selectivity for β1-adrenergic receptors , which are predominantly located in the heart. patsnap.com This cardioselectivity allows for targeted effects on cardiac function. patsnap.com

A key distinguishing feature of this compound is its vasodilatory action , which is not a universal property among beta-blockers. Research has elucidated that this effect is mediated through the opening of ATP-sensitive potassium (KATP) channels in vascular smooth muscle. jaypeedigital.comsmolecule.commedkoo.com This mechanism leads to hyperpolarization of the cell membrane and subsequent relaxation of the blood vessels. The interaction with KATP channels is a significant area of research that sets this compound apart from many other beta-blockers. smolecule.com

Furthermore, some studies have reported that this compound possesses mild intrinsic sympathomimetic activity (ISA) . patsnap.com ISA refers to the capacity of a beta-blocker to exert a low level of agonist activity at the beta-receptor while simultaneously blocking the effects of more potent endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). taylorandfrancis.com

The combination of β1-selectivity, KATP channel-mediated vasodilation, and potential ISA creates a unique pharmacological profile for this compound that has been the subject of extensive research to understand its full therapeutic potential. patsnap.comsmolecule.com

Interactive Data Table: Pharmacological Properties of this compound

PropertyDescriptionResearch Findings
Receptor Selectivity The preferential binding to one type of beta-adrenergic receptor over another.This compound is a β1-selective adrenergic antagonist. kahaku.go.jppatsnap.com
Vasodilatory Mechanism The mechanism by which the compound causes widening of blood vessels.Mediated through the opening of ATP-sensitive potassium (KATP) channels. jaypeedigital.comsmolecule.commedkoo.com
Intrinsic Sympathomimetic Activity (ISA) The partial agonist activity of a beta-blocker at the beta-adrenergic receptor.Some studies report that this compound exhibits mild ISA. patsnap.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24N2O3 B1201935 Tilisolol CAS No. 85136-71-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)18-9-12(20)11-22-15-10-19(4)16(21)14-8-6-5-7-13(14)15/h5-8,10,12,18,20H,9,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVUMMQUXMYOOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CN(C(=O)C2=CC=CC=C21)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0043846
Record name Tilisolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0043846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85136-71-6
Record name Tilisolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85136-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tilisolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085136716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tilisolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0043846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TILISOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUF41MF56G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Characterization of Tilisolol: in Vitro and Preclinical Mechanistic Investigations

Molecular and Cellular Mechanisms of Tilisolol Action

Downstream Intracellular Signaling Pathways Affected by this compound (e.g., Cyclic AMP Levels)

This compound functions predominantly as a beta-adrenergic receptor antagonist, primarily targeting beta-1 adrenergic receptors located in the heart. By preventing the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine (B1679862), to these receptors, this compound effectively reduces heart rate and myocardial contractility. wikipedia.orgfishersci.ca This blockade leads to a significant decrease in intracellular cyclic AMP (cAMP) levels within cardiac cells. wikipedia.org The reduction in cAMP, a crucial second messenger, subsequently results in diminished calcium influx into the cells and a decrease in the contractile strength of the heart muscle. wikipedia.org

Beyond its primary beta-blocking activity, this compound also exhibits partial agonist activity at beta-2 receptors, contributing to its unique pharmacological characteristics. wikipedia.org Furthermore, its dual mechanism of action extends to include alpha-1 adrenergic receptor-mediated vasodilation in vascular smooth muscle, which further contributes to its antihypertensive effects. fishersci.ca

Direct Effects on Transmembrane Ionic Currents in Excitable Cells

In investigations utilizing single guinea pig ventricular myocytes, this compound, at therapeutic concentrations ranging from 0.01 to 0.15 µM, acts as a pure beta-adrenoceptor antagonist and does not exert direct effects on key transmembrane ionic currents, including the L-type Ca2+ current (ICa), the inwardly rectifying K+ current (IK1), or the delayed rectifying K+ current (IK), in the absence of beta-adrenergic stimulation. wikipedia.orgwikipedia.orgwikipedia.org Even at a higher concentration of 10 µM, this compound did not directly affect these currents under basal conditions. wikipedia.orgwikipedia.orgwikipedia.org

However, the presence of beta-adrenergic stimulation significantly alters this compound's impact on these currents. Under nonselective beta-adrenergic stimulation induced by 1 µM isoproterenol (B85558), 1 µM this compound was observed to almost completely reverse the agonist-induced increase of IK. wikipedia.orgwikipedia.orgwikipedia.org In contrast, the increase of ICa by isoproterenol was blocked by only approximately 30% with this compound. wikipedia.orgwikipedia.orgwikipedia.org

Modulation of L-Type Ca2+ Currents (ICa)

The L-type Ca2+ current (ICa), carried by L-type calcium channels (ICaL), plays a critical role in cardiac excitation-contraction coupling by mediating inward Ca2+ current and triggering calcium release from the sarcoplasmic reticulum. fishersci.ca As noted, this compound at therapeutic concentrations (0.01-0.15 µM) and even at a higher concentration of 10 µM, does not directly modulate ICa in the absence of beta-adrenergic stimulation. wikipedia.orgwikipedia.orgwikipedia.org When beta-adrenergic stimulation is present, this compound's inhibitory effect on the isoproterenol-induced increase in ICa is modest, blocking it by approximately 30%. wikipedia.orgwikipedia.orgwikipedia.org

Impact on Delayed Rectifying K+ Currents (IK)

The delayed rectifying K+ current (IK) is crucial for the repolarization phase of the cardiac action potential. Similar to ICa and IK1, this compound does not directly affect IK at concentrations up to 10 µM in the absence of beta-adrenergic stimulation. wikipedia.orgwikipedia.orgwikipedia.org However, under conditions of nonselective beta-adrenergic stimulation with 1 µM isoproterenol, this compound at 1 µM almost completely reverses the agonist-induced increase of IK. wikipedia.orgwikipedia.orgwikipedia.org Comparative analysis of the dose-dependent effects of this compound on ICa and IK suggests that this compound may selectively inhibit catecholamine-induced increases in IK at therapeutic concentrations, while largely preserving ICa. wikipedia.org This selective inhibition of IK, without significantly affecting ICa, is considered a favorable property for preventing catecholamine-induced arrhythmias without compromising myocardial contraction. wikipedia.org

Table 1: Effects of this compound on Transmembrane Ionic Currents in Guinea Pig Ventricular Myocytes

Ionic CurrentCondition (Stimulation)This compound ConcentrationEffectCitation
ICaBasal10 µMNo effect wikipedia.orgwikipedia.orgwikipedia.org
ICaIsoproterenol (1 µM)1 µM~30% blockade of increase wikipedia.orgwikipedia.orgwikipedia.org
IK1Basal10 µMNo effect wikipedia.orgwikipedia.orgwikipedia.org
IKBasal10 µMNo effect wikipedia.orgwikipedia.orgwikipedia.org
IKIsoproterenol (1 µM)1 µMAlmost complete reversal of increase wikipedia.orgwikipedia.orgwikipedia.org

ATP-Sensitive Potassium Channel Opening Mechanism

This compound has been identified as a compound possessing potassium (K+) channel opening activity. wikipedia.org This activity is particularly notable in its vasodilatory effects on the coronary circulation. Studies in dogs have demonstrated that this compound hydrochloride dilates coronary arteries through an ATP-sensitive K+ (KATP) channel opening mechanism. wikipedia.orgciteab.com this compound induced a dose-dependent decrease in coronary vascular resistance (CVR) in these animal models. wikipedia.org The involvement of KATP channels in this vasodilatory effect was confirmed by the significant suppression of this compound's action when pretreated with glibenclamide, a known ATP-sensitive K+ channel blocker. wikipedia.org Specifically, at a dose of 8 mg/kg intravenously, this compound significantly increased coronary artery diameter (CoD), an effect that was reversed by glibenclamide. wikipedia.org

ATP-sensitive potassium channels are a class of potassium channels regulated by intracellular nucleotides, adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP), and are composed of Kir6.x-type subunits and sulfonylurea receptor (SUR) subunits. fishersci.fi Their activation leads to hyperpolarization of smooth muscle cells, which in turn closes voltage-gated calcium channels, reduces intracellular calcium levels, and ultimately results in smooth muscle relaxation and vasodilation. fishersci.camims.com While this compound demonstrates KATP channel opening activity in vascular smooth muscle, it is important to note that some investigations in guinea pig ventricular myocytes under physiological conditions did not observe this compound inducing currents through ATP-sensitive K+ channels, suggesting a potential tissue-specific action where its direct effect on KATP channels may be more prominent in smooth muscle cells rather than cardiac muscle under non-ischemic conditions. wikipedia.orgwikipedia.orgwikipedia.org

Table 2: Effects of this compound on Coronary Hemodynamics in Dogs

ParameterThis compound Dose (i.v.)Effect (without Glibenclamide)Effect (with Glibenclamide Pretreatment)Citation
Coronary Vascular Resistance (CVR)1-8 mg/kgDose-dependent decreaseSignificantly suppressed decrease wikipedia.org
Coronary Artery Diameter (CoD)1-4 mg/kgNo significant effectSignificant decrease wikipedia.org
Coronary Artery Diameter (CoD)8 mg/kgSignificant increase (1.00 +/- 0.15%)Significant decrease wikipedia.org

Preclinical Pharmacodynamic Studies of this compound

In studies examining its effects on ischemic myocardial metabolism in dogs, this compound demonstrated significant protective capabilities. It effectively prevented myocardial energy depletion and alterations in carbohydrate metabolism that were induced by ischemia. wikidata.org Notably, these protective effects were sustained even 30 minutes after ischemia, a duration longer than that observed with propranolol (B1214883), indicating a more potent and long-lasting myocardial protective action of this compound compared to propranolol. wikidata.org Furthermore, this compound was observed to briefly reduce ST segment elevation and TQ segment depression, electrocardiographic indicators associated with myocardial ischemia. wikidata.org These findings suggest that this compound holds promise for treating conditions like angina pectoris and for exerting protective effects on the heart muscle during episodes of ischemia. wikipedia.org

Table 3: Comparative Myocardial Protective Effects of this compound vs. Propranolol in Ischemic Dog Myocardium

Effect on Ischemic MyocardiumThis compound (0.2 mg/kg, i.v.)Propranolol (1 mg/kg, i.v.)Citation
Prevention of energy depletionYes (sustained 30 min)Yes (not sustained 30 min) wikidata.org
Prevention of carbohydrate metabolism alterationsYes (sustained 30 min)Yes (not sustained 30 min) wikidata.org
Reduction of ST segment elevationBrief reductionNot specified wikidata.org
Reduction of TQ segment depressionBrief reductionNot specified wikidata.org

Vasorelaxant Properties in Isolated Vascular Tissues

Investigations into the vasorelaxant properties of this compound hydrochloride (N-696) have been conducted using isolated rat thoracic aorta pre-contracted with potassium chloride (KCl) nih.govresearchgate.net. This compound demonstrated concentration-related relaxation in these tissues at concentrations ranging from 10⁻⁵ to 10⁻³ M nih.govresearchgate.net. In contrast, other beta-blockers such as nadolol (B74898) and atenolol (B1665814) did not significantly inhibit the responses to 20 mM KCl nih.gov.

The mechanism underlying this compound's vasorelaxant effect appears to involve the opening of ATP-sensitive potassium (K+) channels nih.govnih.gov. The concentration-relaxation curve of this compound showed only limited rightward parallel shifts in the presence of glibenclamide, a specific antagonist of K+ channel openers nih.gov. This suggests that while K+ channel opening is a significant contributor, additional relaxant mechanisms independent of K+ channel activation may also be involved nih.gov.

Table 1: Vasorelaxant Effects of this compound in Isolated Rat Thoracic Aorta

AgentConcentration Range (M)Effect on KCl-pre-contracted AortaGlibenclamide Interaction
This compound10⁻⁵ - 10⁻³Concentration-related relaxationLimited rightward shift
NadololNot specifiedNo significant inhibitionNot applicable
AtenololNot specifiedNo significant inhibitionNot applicable
Cromakalim (K+ opener)Not specifiedRelaxationRightward parallel shift
PropranololNot specifiedNo changeNo change

Source: nih.gov

Comparative Effects on Coronary Circulation in Animal Models

Studies in chronically instrumented mongrel dogs have explored the comparative effects of this compound on coronary circulation, measuring circumflex coronary artery diameter (CoD) and coronary blood flow (CBF) nih.gov. This compound (2 mg/kg, intravenously) decreased coronary vascular resistance (CVR) without significantly affecting CoD at this dose nih.gov. At higher doses (8 mg/kg, intravenously), this compound significantly increased CoD by 1.00 ± 0.15% (p < 0.01) nih.gov.

In comparison, propranolol (1 mg/kg, intravenously) and arotinolol (B125393) (0.25 mg/kg, intravenously) both decreased CoD and increased CVR nih.gov. The vasodilatory effect of this compound on coronary circulation is primarily mediated by an ATP-sensitive K+ channel opening mechanism nih.gov. Pretreatment with glibenclamide, an ATP-sensitive K+ channel blocker, significantly suppressed the dose-dependent decrease in CVR induced by this compound nih.gov. Furthermore, glibenclamide pretreatment caused this compound to produce a significant decrease in CoD across a dose range of 1-8 mg/kg, intravenously, suggesting that its vasodilatory action is more pronounced in coronary resistance vessels than in large coronary arteries nih.gov.

Table 2: Comparative Effects on Coronary Circulation in Dogs

AgentDose (i.v.)Effect on Coronary Vascular Resistance (CVR)Effect on Coronary Artery Diameter (CoD) (without glibenclamide)Effect on CoD (with glibenclamide)Primary Mechanism
This compound2 mg/kgDecreasedNo significant effectNot applicableK+ channel opening nih.gov
This compound8 mg/kgDecreased (dose-dependent)Increased (1.00 ± 0.15%, p < 0.01)Significant decreaseK+ channel opening nih.gov
Propranolol1 mg/kgIncreasedDecreasedNot applicableBeta-blockade nih.gov
Arotinolol0.25 mg/kgIncreasedDecreasedNot applicableBeta-blockade nih.gov

Source: nih.gov

Cardiac Electrophysiological Effects in Animal Models

The electrophysiological effects of this compound have been investigated using isolated guinea pig ventricular myocytes via the whole-cell patch clamp technique nih.gov. This compound, at concentrations of 10 µM or higher, prolonged the action potential duration (APD) at 90% repolarization (APD90) nih.gov. Specifically, at 10 µM, APD90 increased from 236.6 ± 55.3 ms (B15284909) to 253.4 ± 52.4 ms (n = 16; P < 0.01) nih.gov. At concentrations of 100 µM or higher, this compound also shortened APD at 20% repolarization (APD20), with APD20 decreasing from 143.6 ± 15.7 ms to 133.7 ± 22.6 ms (n = 8; P < 0.05) at 100 µM nih.gov. Resting membrane potential remained unchanged nih.gov.

Under voltage clamp conditions, this compound was found to decrease the delayed rectifier K+ current (IK) nih.gov. Applications of 10 µM and 100 µM this compound reduced the maximal conductance of IK by 35.7 ± 3.5% and 47.4 ± 3.5% of the control, respectively, without altering voltage dependence (n = 10) nih.gov. Furthermore, at 100 µM, this compound decreased the L-type Ca2+ current (ICa,L) by 22.0 ± 9.8% (n = 6) of the control, and its inactivation curve shifted to a hyperpolarizing direction nih.gov. These findings indicate that this compound exerts direct membrane actions by depressing IK and ICa,L, in addition to its known beta-receptor blocking activity nih.gov.

In studies comparing this compound with propranolol in anesthetized open-chest dogs subjected to myocardial ischemia, this compound demonstrated protective effects on ischemic myocardial energy and carbohydrate metabolism nih.gov. This compound (0.2 mg/kg, intravenously) prevented myocardial energy depletion and alterations in carbohydrate metabolism caused by 3 minutes of ischemia to a similar extent as propranolol (1 mg/kg, intravenously) nih.gov. Notably, these preventive effects were sustained by this compound even 30 minutes after ischemia, a duration for which propranolol did not maintain its protective action nih.gov. This compound also briefly reduced ST segment elevation and TQ segment depression induced by ischemia, suggesting a more potent and long-lasting protective effect on the ischemic myocardium compared to propranolol nih.gov.

Preclinical Pharmacokinetic and Biotransformation Research

Absorption and Distribution Studies in Preclinical Models

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations typically achieved within one to two hours patsnap.com. The drug also exhibits a relatively long half-life patsnap.com.

Research involving O-palmitoyl this compound (PalTL), an amphiphilic prodrug of this compound, has provided insights into its absorption and distribution in preclinical models nih.govnih.gov. After intravenous administration in rats, blood concentrations of O-palmitoyl this compound were approximately 10-fold higher than those of this compound following this compound administration nih.gov. In in vitro experiments, the distribution ratios between blood cells and plasma (blood/plasma) were 95.7% for O-palmitoyl this compound and 55.5% for this compound, suggesting that O-palmitoyl this compound exists in a binding form with biological components, particularly blood cells, in systemic circulation researchgate.netnih.gov. This prodrug approach appears useful for delivering the parent drug to the liver nih.gov.

Ocular absorption studies in rabbits have shown that after instillation of this compound (TL), its concentration in tear fluid rapidly decreased researchgate.netnih.gov. However, instillation of O-palmitoyl this compound resulted in prolonged retention and higher concentrations of the prodrug in tear fluid and the cornea researchgate.netnih.gov. Furthermore, more prolonged retention of this compound concentration was observed in the cornea, aqueous humor, and iris-ciliary body after PalTL instillation compared to TL instillation researchgate.netnih.gov. In situ experiments indicated that PalTL was primarily absorbed via the corneal route, with its improved effects attributed to an enhanced transit time in ocular tissues researchgate.netnih.gov.

Innovative drug delivery systems, such as one-side-coated inserts, have also been explored to modify this compound's ocular and systemic absorption in rabbits researchgate.net. When a one-side-coated insert containing this compound was applied in the lower conjunctival cul-de-sac, it produced constant concentrations of this compound in the tear fluid for over 180 minutes researchgate.net. Depending on the inserting direction (uncoated side facing bulbar conjunctiva/sclera vs. palpebral conjunctiva), the insert could alter drug concentrations, leading to higher drug levels in the aqueous humor and sclera, and lower concentrations in plasma and conjunctiva with specific orientations researchgate.net.

Hepatic Metabolism and Enzyme Systems Involved in this compound Biotransformation

This compound is primarily metabolized in the liver patsnap.com. Hepatic drug metabolism is a crucial route for the elimination of a majority of marketed drugs, involving multiple drug-metabolizing enzyme systems nih.govopenanesthesia.orgmsdmanuals.com. These systems are broadly categorized into phase I and phase II metabolic pathways nih.govopenanesthesia.org. Phase I reactions, often involving oxidation, reduction, or hydrolysis, are predominantly catalyzed by the cytochrome P450 (CYP) enzyme system nih.govopenanesthesia.orgmsdmanuals.com. Phase II reactions involve conjugation with hydrophilic moieties, making metabolites more water-soluble for excretion nih.govopenanesthesia.org. Drugs that influence the cytochrome P450 enzyme system can alter the metabolism of this compound, potentially impacting its efficacy patsnap.com.

Excretion Pathways in Experimental Systems

This compound is eliminated from the body through both renal (kidneys) and hepatic (liver) pathways patsnap.com. Studies involving O-palmitoyl this compound in rats demonstrated that the biliary excretion rates of O-palmitoyl this compound and this compound (after O-palmitoyl this compound administration) were approximately 10- to 100-fold larger than those of this compound after this compound administration nih.gov. This suggests a significant role for biliary excretion, particularly for the prodrug and its metabolites nih.gov.

Synthetic Methodologies and Structure Activity Relationship Sar Investigations of Tilisolol

Prodrug Design Strategies for Tilisolol

Prodrug design is a key strategy employed to overcome challenges in ocular drug delivery, such as poor bioavailability and limited penetration across ocular barriers. For this compound, this approach has focused on synthesizing lipophilic derivatives to enhance its permeability and absorption in the eye. capes.gov.brmdpi.comnih.gov

Enzymatic Hydrolysis and Regeneration Kinetics of Prodrugs in Biological Matrices

The synthesized prodrug derivatives of this compound are designed to undergo hydrolysis in biological matrices to regenerate the active parent compound. Studies have shown that O-acetyl, O-propionyl, O-butyryl, and O-valeryl esters of this compound are gradually hydrolyzed to this compound in a pH 7.4 buffer solution. capes.gov.br More importantly, these prodrugs demonstrate rapid enzymatic conversion to this compound in ocular tissue homogenates. capes.gov.brmdpi.com This rapid bioconversion ensures that the active drug is released efficiently at the target site after penetration. capes.gov.br

Enhanced Permeability and Delivery via Prodrug Approach in Ocular Systems

The prodrug strategy has proven effective in enhancing the permeability and delivery of this compound within ocular systems. The increased lipophilicity of the prodrug derivatives facilitates their passage through the lipid-rich ocular membranes. capes.gov.brmdpi.comisfcppharmaspire.com This enhanced penetration translates to increased concentrations of this compound in the aqueous humor after instillation. capes.gov.br

The cornea acts as a primary barrier for ocular drug absorption. nih.govsphinxsai.com this compound's transcellular permeability through the corneal epithelium exhibits concentration dependency. researchgate.netnih.gov Its transport from the apical to the basal side is larger than in the opposite direction, suggesting a specific uptake mechanism. researchgate.netnih.govpharm.or.jp This transport is inhibited by various substances, including sodium azide, tetraethylammonium, quinidine, taurocholic acid, guanidine, and carnitine, indicating an active transport process. researchgate.netnih.govpharm.or.jp

For its prodrugs, the enhanced lipophilicity significantly improves corneal penetration. The corneal penetration of lipophilic derivatives (O-acetyl, O-propionyl, O-butyryl, O-valeryl esters) was observed to be 3 to 6-fold higher than that of the parent this compound. capes.gov.br A linear relationship exists between the corneal permeability coefficients of these prodrugs and their lipophilicities. capes.gov.br

Studies comparing the penetration of this compound and its prodrugs across different ocular membranes (corneal, conjunctival, and scleral) reveal distinct permeability characteristics. For the lipophilic prodrug derivatives (O-acetyl, O-propionyl, O-butyryl, and O-valeryl esters), conjunctival membranes generally showed higher permeability than corneal and scleral membranes. capes.gov.br While corneal penetration of these lipophilic derivatives was significantly enhanced (3-6 fold higher than this compound), they did not show significant differences from this compound in conjunctival and scleral penetration. capes.gov.br

For the parent compound, this compound, in situ absorption studies demonstrated that while this compound disappeared from the conjunctival and scleral surfaces, hardly any disappearance was observed from the corneal surface. nih.gov Despite this, corneal application of this compound resulted in a high concentration in the aqueous humor, indicating that the corneal route is a dominant pathway for access to the aqueous humor. nih.gov Conversely, access to the vitreous body for this compound was found to be approximately four times more effective through the sclera than through the cornea. nih.gov

The following table summarizes the comparative corneal penetration of this compound and its lipophilic prodrug derivatives:

CompoundRelative Corneal Permeability (Fold Increase vs. This compound)
This compound1
O-Acetyl this compound3-6
O-Propionyl this compound3-6
O-Butyryl this compound3-6
O-Valeryl this compound3-6

Note: Data derived from studies comparing lipophilic derivatives to the parent compound. capes.gov.br

The lipophilicity indices for this compound and some of its palmitoyl (B13399708) and butyryl derivatives have also been reported:

CompoundLipophilic Index (log P) nih.gov
This compound1.56
O-Butyryl this compound (BuTL)2.18
O-Palmitoyl this compound (PaTL)3.75

These findings underscore the effectiveness of prodrug strategies in enhancing the ocular bioavailability of this compound, particularly through the corneal route, by modulating its lipophilicity.

Advanced Research Methodologies for Tilisolol Investigations

In Vitro Experimental Models

In vitro experimental models offer controlled environments to study Tilisolol's effects at a fundamental level, allowing for precise evaluation of drug permeation, receptor binding, and cellular signaling pathways. These models are favored for their cost-effectiveness, reproducibility, and ethical advantages in reducing the need for animal experimentation wikipedia.org.

Cell culture systems are indispensable tools for the preliminary evaluation of this compound's interactions with biological targets, providing mechanistic insights into drug permeability, cytotoxicity, and epithelial interactions mims.com. This compound functions as a beta-adrenergic receptor antagonist, inhibiting the action of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) on beta-adrenergic receptors fishersci.co.ukresearchgate.net.

Studies have utilized cultured normal rabbit corneal epithelial cells (RCEC) to investigate the transport of this compound. These investigations have shown that this compound exhibits concentration-dependent transcellular permeability through these cell layers wikipedia.orgwikipedia.org. The transcellular permeability of this compound from the apical to the basal side in RCEC was observed to be inhibited by various substances, including sodium azide, tetraethylammonium, quinidine, taurocholic acid, guanidine, and carnitine. This inhibitory pattern suggests the presence of an active uptake mechanism, potentially involving the organic cation transporter family wikipedia.org.

Furthermore, cell membranes, such as those derived from Chinese Hamster Ovary (CHO) cells expressing the human β1-adrenoceptor, have been employed for detailed binding studies. These studies use radioligands like [3H]-DHA to assess the kinetics of ligand binding, providing quantitative data on this compound's affinity and interaction with its target receptors lipidmaps.org.

Isolated tissue preparations are critical for characterizing the pharmacodynamic effects of this compound in a controlled environment, allowing for the study of its direct actions on specific tissues.

Electrophysiologic effects of this compound have been rigorously studied using isolated guinea pig ventricular myocytes, employing the whole-cell patch clamp technique pharmacompass.comciteab.com. Key findings from these studies include:

this compound, at concentrations of 10 µM or higher, prolonged the action potential duration (APD) at 90% repolarization (APD90).

At concentrations of 100 µM or higher, this compound shortened the APD at 20% repolarization (APD20), without altering the resting membrane potential citeab.com.

this compound demonstrated a dose-dependent decrease in the delayed rectifier K+ current (IK1). For instance, applications of 10 µM and 100 µM this compound reduced the maximal conductance of IK by 35.7 ± 3.5% and 47.4 ± 3.5% of the control, respectively, without changes in voltage dependence citeab.com.

At 100 µM, this compound also decreased the L-type Ca2+ current (ICa,L) by 22.0 ± 9.8% of the control, and the inactivation curve was shifted to a hyperpolarizing direction citeab.com.

Table 1: Electrophysiological Effects of this compound on Isolated Guinea Pig Ventricular Myocytes

ParameterConcentration (µM)EffectChange from Control (%)Significance (p-value)Source
Action Potential Duration (APD90)10Prolonged+7.1% (236.6 to 253.4 ms)< 0.01 citeab.com
Action Potential Duration (APD20)100Shortened-6.9% (143.6 to 133.7 ms)< 0.05 citeab.com
Delayed Rectifier K+ Current (IK)10Decreased (Maximal Conductance)-35.7 ± 3.5%N/A citeab.com
Delayed Rectifier K+ Current (IK)100Decreased (Maximal Conductance)-47.4 ± 3.5%N/A citeab.com
L-type Ca2+ Current (ICa,L)100Decreased-22.0 ± 9.8%N/A citeab.com

In isolated rat thoracic aorta pre-contracted with KCl, this compound (10⁻⁵-10⁻³ M) produced concentration-related relaxation. This vasorelaxant effect was partially antagonized by glibenclamide, indicating the involvement of K+ channels in this action wikipedia.org.

Excised ocular tissues, including corneal, conjunctival, and scleral membranes from rabbits, have been utilized to investigate the in vitro penetration of this compound and its lipophilic derivatives. These studies revealed that conjunctival membranes exhibited higher permeability compared to corneal and scleral membranes sacheminc.com.

Membrane systems are fundamental for understanding how this compound interacts with ion channels, which are specialized protein complexes forming gateways across cell membranes and are crucial for numerous bodily functions mims.comcenmed.com.

This compound has demonstrated direct effects on transmembrane ionic currents in guinea pig ventricular myocytes. At therapeutic concentrations (0.01-0.15 µM), this compound acts as a pure beta-adrenoceptor antagonist and does not directly affect L-type Ca2+ current (ICa), inwardly rectifying K+ current (IK1), or delayed rectifying K+ current (IK) in the absence of beta-adrenergic stimulation pharmacompass.com. However, under nonselective beta-adrenergic stimulation with 1 µM isoproterenol (B85558), 1 µM this compound almost completely reversed the agonist-induced increase of IK and partially blocked the increase of ICa by approximately 30% pharmacompass.com.

Membrane systems are also employed to assess the integrity and permeability of epithelial cell monolayers, often quantified using Transepithelial Electrical Resistance (TEER) measurements mims.com.

Isolated Tissue Preparations for Pharmacodynamic Characterization

In Vivo Preclinical Models for Mechanistic Elucidation

In vivo preclinical models are essential for translating in vitro findings into a broader physiological context, providing valuable pharmacokinetic and pharmacodynamic data that are highly relevant to clinical applications wikipedia.org. These models offer a dynamic biological environment that closely mimics human ocular and cardiovascular physiology mims.com.

Animal models play a crucial role in understanding the systemic effects of this compound. Rabbits are frequently used in ocular research due to their shared anatomical, biomechanical, and biochemical characteristics with humans, making them suitable for studying diseases like glaucoma wikipedia.org. Albino rabbits have been specifically employed to investigate the ocular absorption and systemic absorption of this compound after instillation mims.comfishersci.ca.

In cardiovascular research, both small and large animal models are utilized. While small mammals like mice and rats are advantageous for their cost-effectiveness and the availability of transgenic models, large animal models (e.g., dogs, pigs, sheep) are critical for accurately simulating human cardiovascular conditions, such as heart failure with reduced ejection fraction (HFrEF), due to significant physiological differences with smaller species mims.com.

Studies in dogs have investigated the hemodynamic effects of this compound on coronary circulation. This compound demonstrated a dose-dependent decrease in coronary vascular resistance (CVR) mims.com. In pithed rats, intravenous administration of this compound (0.5-2.0 mg/kg) resulted in a dose-dependent decrease in diastolic blood pressure and a slight increase in heart rate wikipedia.org.

Table 2: Hemodynamic Effects of this compound in Animal Models

ModelParameter MeasuredThis compound Dose (i.v.)EffectSource
DogsCoronary Vascular Resistance (CVR)1-8 mg/kgDose-dependent decrease mims.com
Pithed RatsDiastolic Blood Pressure0.5-2.0 mg/kgDose-dependent decrease wikipedia.org
Pithed RatsHeart Rate0.5-2.0 mg/kgSlight increase wikipedia.org

In human studies, this compound has been shown to reduce heart rate and cardiac index in patients with essential hypertension mims.comfishersci.se.

This compound is distinguished by its vasodilatory properties, which complement its beta-blocking actions fishersci.co.ukresearchgate.netmims.com. Research has focused on elucidating the mechanisms underlying these vasodilatory effects using various in vivo models.

In dogs, this compound hydrochloride has been shown to dilate coronary arteries through an ATP-sensitive K+-channel opening mechanism. This vasodilatory effect was dose-dependent and significantly suppressed by pretreatment with glibenclamide, a known ATP-sensitive K+ channel blocker mims.com.

Further supporting this mechanism, studies in isolated rat thoracic aorta demonstrated that this compound induced concentration-related relaxation, which was partially antagonized by glibenclamide, reinforcing the involvement of K+ channel opening wikipedia.org. Similarly, in pithed rats, the hypotensive effect of this compound was antagonized by glibenclamide, suggesting that its blood pressure-lowering action is mediated, at least in part, by K+ channel activation wikipedia.org.

In a comparative study in healthy young males, this compound lowered blood pressure and heart rate without inducing peripheral vasoconstriction, a characteristic that differentiates it from propranolol (B1214883), which increased forearm vascular resistance. Additionally, this compound did not augment forearm vasoconstrictive responses to intraarterially infused norepinephrine fishersci.se.

Future Directions and Emerging Research Avenues for Tilisolol

Elucidation of Further Molecular Targets and Off-Target Interactions

Understanding the full spectrum of Tilisolol's molecular interactions, including both intended and unintended targets, is crucial for optimizing its therapeutic efficacy and safety profile. While this compound is known to primarily block beta-1 receptors in the heart, leading to decreased heart rate and myocardial contractility, and to exhibit partial agonist activity at beta-2 receptors in vascular smooth muscle, contributing to vasodilation, research is actively seeking to identify additional molecular targets patsnap.com.

The identification of off-target interactions is particularly vital in drug discovery to mitigate safety-related attrition rates during preclinical and clinical development nih.gov. Advanced methodologies are being employed to systematically uncover these interactions. For instance, computational approaches, such as the Off-Target Safety Assessment (OTSA) framework, are capable of predicting interactions with a vast array of proteins, potentially revealing previously unreported off-targets for various small molecules, including this compound nih.govfrontiersin.org. This predictive power is complemented by high-throughput experimental techniques like Thermal Proteome Profiling and Proteome Integral Solubility Alteration, which utilize mass spectrometry to characterize drug-protein interactions on a large scale within cellular contexts biorxiv.org. Furthermore, yeast-based systems, such as Yeast 2-Hybrid (Y2H) screening and its modified version, ULTImate YChemH, are instrumental in identifying direct protein targets, both on- and off-targets, of bioactive small molecules hybrigenics-services.com. These integrated approaches aim to provide a comprehensive map of this compound's molecular interactome, refining the understanding of its mechanism of action and potential polypharmacology.

Advanced Computational and In Silico Modeling for this compound Research

The integration of advanced computational and in silico modeling techniques is revolutionizing this compound research by accelerating discovery, optimizing properties, and predicting new applications. In silico modeling, which involves the use of computer simulations to model biological systems, significantly reduces the time and cost associated with traditional drug development premier-research.comjpionline.orgcoriolis-pharma.com.

Key computational methodologies applied to this compound and similar compounds include:

Molecular Docking and Molecular Dynamics Simulations: These techniques predict how this compound interacts with its target proteins at an atomic level, providing insights into binding affinities and conformational changes jpionline.org.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate the chemical structure of this compound and its analogs with their biological activities, enabling the prediction of activity for new compounds and guiding structural modifications for improved efficacy or selectivity jpionline.org.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms are increasingly used to analyze vast datasets of biological and chemical information, predict drug-target interactions, identify potential side effects, and even suggest new therapeutic indications for existing drugs premier-research.comjicrcr.comnih.gov. These methods can also guide the molecular design of novel prodrugs, as demonstrated in studies optimizing targeted drug delivery nih.gov.

Reverse/Inverse Docking: This approach is used to identify potential binding proteins for small molecules with known biological activity, effectively searching for new targets for this compound nih.gov.

Such in silico tools are crucial for early identification of potential risks, detailed analysis of structural properties, and informed optimization of formulation strategies, thereby streamlining the entire drug development process coriolis-pharma.com.

Development of Novel Analytical Techniques for Enhanced Research Resolution

The continuous evolution of analytical techniques is paramount for achieving enhanced resolution and precision in this compound research, particularly in quality control, pharmacokinetic studies, and metabolite identification. These advancements enable a more detailed understanding of this compound's behavior within biological systems.

Modern analytical techniques proving invaluable include:

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS): LC-MS/MS (B15284909) offers superior sensitivity, specificity, and speed for the quantification of this compound and its metabolites in complex biological matrices like human plasma jicrcr.compayeshdarou.ir. This allows for robust pharmacokinetic studies and detailed impurity analysis payeshdarou.irapacsci.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional NMR provides detailed structural elucidation of this compound, its impurities, and its interactions with biomolecules, offering high-resolution insights into molecular dynamics apacsci.comresearchgate.net.

Advanced Spectroscopic Techniques: Techniques such as Near Infrared (NIR) spectroscopy and Morphologically-Directed Raman Spectroscopy (MDRS) are increasingly applied. NIR spectroscopy, along with Process Analytical Technology (PAT), facilitates real-time monitoring of manufacturing processes, ensuring consistent quality jicrcr.comapacsci.com. MDRS, by combining microscopy with Raman spectroscopy, provides detailed analysis of particle size, shape, and chemical composition, which is critical for understanding drug formulation performance nanopharm.co.uk.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is highly sensitive for the analysis of elemental and inorganic impurities, ensuring the purity of this compound formulations apacsci.com.

The ongoing development and integration of these advanced analytical platforms, often combined with automation and chemometrics, enhance data interpretation and predictive analytics, leading to more streamlined quality assurance and deeper research insights jicrcr.com.

Exploration of this compound's Activity in Novel Biological Systems and Disease Models for Mechanistic Insight

Beyond its established cardiovascular applications, future research on this compound is increasingly exploring its activity in novel biological systems and disease models to uncover new mechanisms of action and potential therapeutic applications. This expansion aims to gain deeper mechanistic insights into this compound's multifaceted pharmacological effects.

Key areas of exploration include:

Ocular Applications: Research has investigated prodrug derivatives of this compound for ocular delivery to decrease intraocular pressure, highlighting its potential as an anti-glaucoma agent mdpi.com. These studies have shown rapid enzymatic conversion of lipophilic prodrugs to this compound in ocular tissue homogenates, leading to enhanced delivery through corneal, conjunctival, and scleral membranes mdpi.com.

Novel Drug Delivery Systems: The development of innovative drug delivery systems, such as intracorneal inserts, is being explored to achieve sustained therapeutic levels of this compound at specific target sites researchgate.net. For example, one-side-coated inserts have been designed to modulate the ocular and systemic absorption of this compound, allowing for more localized and controlled drug release researchgate.net.

Systems Biology Approaches: The application of systems biology offers a powerful framework to study complex biological systems and diseases, providing new avenues for understanding drug mechanisms and identifying potential therapeutic targets frontiersin.orgnih.gov. This approach can help in identifying disease drivers and evaluating the effects of existing or repurposed drugs, potentially uncovering new indications for this compound nih.gov.

Protective Effects in Ischemia: this compound has been investigated for its potential protective effects on the heart muscle during episodes of ischemia, suggesting a broader cardioprotective role beyond its antihypertensive and antiarrhythmic actions patsnap.com.

By expanding research into these novel biological systems and utilizing advanced models, the scientific community aims to fully delineate this compound's therapeutic potential and uncover new mechanistic insights that could lead to its application in a wider range of medical conditions.

常见问题

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing and characterizing Tilisolol hydrochloride in preclinical studies?

  • Answer : this compound hydrochloride synthesis involves a multi-step process, including the preparation of intermediates such as 4-(2,3-epoxy)propoxy derivatives. Key characterization methods include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and differential scanning calorimetry (DSC) to verify crystallinity and melting points (203–205°C) . Researchers should report synthetic yields, solvent systems, and purification steps in detail to ensure reproducibility, aligning with guidelines for experimental transparency .

Q. How do physicochemical properties (e.g., logD, pKa) influence this compound’s ocular bioavailability, and what in vitro assays are critical for evaluating these parameters?

  • Answer : this compound’ hydrophilic nature (logD7.4 = –0.27) limits passive corneal penetration. In vitro assays such as parallel artificial membrane permeability assays (PAMPA) and excised corneal tissue models are used to quantify permeability coefficients. Comparative studies with timolol (logD7.4 = –0.82) reveal that this compound’s transport involves active mechanisms, possibly via organic cation transporters, necessitating bidirectional permeability experiments (apical-to-basolateral vs. basolateral-to-apical) to identify transporter involvement .

Q. What experimental designs are standard for assessing this compound’s beta-blocking efficacy in animal models of hypertension or glaucoma?

  • Answer : Studies typically use randomized controlled trials in rabbits or primates, measuring intraocular pressure (IOP) reduction post-topical administration. Dose-response curves are constructed using tonometry, with pharmacokinetic sampling (e.g., aqueous humor, plasma) to correlate drug concentration with effect duration. Control groups should receive vehicle or comparator drugs (e.g., timolol) to contextualize efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s ocular retention data between lipidosome formulations and intravitreal injections?

  • Answer : Lipidosomes slightly prolong this compound retention in tear fluid but show limited vitreal penetration, whereas intravitreal injections achieve higher intraocular concentrations. To reconcile this, researchers should compare formulation release kinetics (e.g., in vitro dialysis membranes) with in vivo imaging (e.g., fluorescently tagged this compound). Statistical models (e.g., ANOVA with post-hoc tests) can identify whether differences arise from formulation stability, clearance mechanisms, or tissue barriers .

Q. What strategies optimize this compound prodrug design for enhanced corneal permeability without compromising therapeutic activity?

  • Answer : Prodrugs like O-palmitoyl-Tilisolol (logD7.4 adjusted for lipophilicity) improve corneal uptake by 3–6× but require enzymatic hydrolysis to release active drug. Researchers must balance ester chain length (C2–C16) to maximize permeability while ensuring efficient conversion in ocular tissues. In vitro assays with corneal esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) can validate prodrug activation pathways .

Q. How should comparative studies between this compound and timolol address conflicting data on concentration-dependent permeability in corneal epithelium?

  • Answer : this compound exhibits concentration-dependent permeability, unlike timolol, suggesting saturable transporter involvement. Experimental designs should include:

  • Competitive inhibition assays using known transporter substrates (e.g., tetraethylammonium).
  • Gene silencing (e.g., siRNA targeting OCT isoforms) to confirm transporter roles.
  • Mathematical modeling (e.g., Michaelis-Menten kinetics) to differentiate passive vs. active transport contributions .

Q. What methodological frameworks are critical for ensuring reproducibility in this compound formulation studies?

  • Answer : Follow CONSORT guidelines for preclinical trials, including:

  • Detailed protocols : Lipidosome preparation (e.g., hydration methods, lipid ratios).
  • Stability testing : Accelerated degradation studies under varying pH/temperature.
  • Data transparency : Upload raw permeability coefficients, HPLC chromatograms, and statistical code as supplementary materials .

Methodological Considerations Table

Parameter This compound Timolol Key Method
logD7.4 –0.27 –0.82 Partition coefficient assays
Permeability (cm/s) 1.2×10<sup>–6</sup> (active) 8.5×10<sup>–7</sup> (passive) Corneal PAMPA
Prodrug Efficacy 3–6× enhancement (C2–C16) N/AHydrolysis kinetics in vitreous humor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tilisolol
Reactant of Route 2
Reactant of Route 2
Tilisolol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。